molecular formula C10H19N B13242867 N-butyl-3-methylpent-1-yn-3-amine

N-butyl-3-methylpent-1-yn-3-amine

Cat. No.: B13242867
M. Wt: 153.26 g/mol
InChI Key: XFZXXRASXXUEOK-UHFFFAOYSA-N
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Description

N-butyl-3-methylpent-1-yn-3-amine is an organic compound with the molecular formula C10H19N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to an alkyl group. This compound is known for its unique structure, which includes a butyl group and a methylpentynyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-methylpent-1-yn-3-amine typically involves the reaction of butylamine with 3-methylpent-1-yne under specific conditions. One common method is the alkylation of butylamine with 3-methylpent-1-yne in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-methylpent-1-yn-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the triple bond in the alkyne group to a double or single bond, forming alkenes or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the alkyne group.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated amines or other substituted derivatives.

Scientific Research Applications

N-butyl-3-methylpent-1-yn-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-3-methylpent-1-yn-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. The alkyne group also provides a site for addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-butylamine: A simpler amine with a butyl group attached to the nitrogen atom.

    3-methylpent-1-yn-3-amine: Similar structure but lacks the butyl group.

    N-methyl-3-butyn-1-amine: Contains a methyl group instead of a butyl group.

Uniqueness

N-butyl-3-methylpent-1-yn-3-amine is unique due to the combination of the butyl and methylpentynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

N-butyl-3-methylpent-1-yn-3-amine

InChI

InChI=1S/C10H19N/c1-5-8-9-11-10(4,6-2)7-3/h2,11H,5,7-9H2,1,3-4H3

InChI Key

XFZXXRASXXUEOK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)(CC)C#C

Origin of Product

United States

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